NPI52

Description

Properties

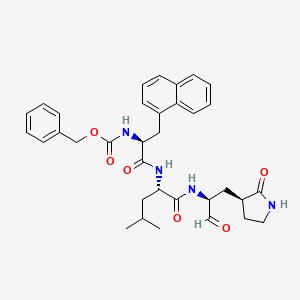

Molecular Formula |

C34H40N4O6 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C34H40N4O6/c1-22(2)17-29(32(41)36-27(20-39)18-26-15-16-35-31(26)40)37-33(42)30(38-34(43)44-21-23-9-4-3-5-10-23)19-25-13-8-12-24-11-6-7-14-28(24)25/h3-14,20,22,26-27,29-30H,15-19,21H2,1-2H3,(H,35,40)(H,36,41)(H,37,42)(H,38,43)/t26-,27-,29-,30-/m0/s1 |

InChI Key |

UULYLRNRQOWCOR-ZHTHUIBPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)[C@H](CC2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Elucidation of NPI-0052 (Salinosporamide A): A Technical Guide to a Potent Marine-Derived Proteasome Inhibitor

Introduction: Salinosporamide A, also known as NPI-0052 or Marizomib, is a potent, irreversible proteasome inhibitor discovered from the obligate marine actinomycete Salinispora tropica. Its unique chemical structure, featuring a densely functionalized γ-lactam-β-lactone bicyclic core, underpins its powerful anticancer activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, signaling pathways, biosynthesis, and key experimental protocols associated with NPI-0052, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation from Salinispora tropica

The journey to the discovery of NPI-0052 began with the exploration of marine environments for novel bioactive compounds. Researchers at the Scripps Institution of Oceanography isolated the producing organism, Salinispora tropica, from marine sediments. Bioactivity-guided fractionation of the crude culture extract from Salinispora strain CNB-440, using the HCT-116 human colon carcinoma cell line as a screen, led to the isolation of Salinosporamide A.

The manufacturing of NPI-0052 for clinical trials involves a robust saline fermentation process using a wild-type strain of Salinispora tropica (CNB-476), originally isolated from Bahamian marine sediment. Initial laboratory-scale fermentation yielded only a few milligrams per liter. Process development, including the use of a solid resin to capture the compound and overcome the instability of the β-lactone ring in aqueous solution, significantly increased production titers to the hundreds of milligrams per liter scale.

Mechanism of Action: Irreversible Proteasome Inhibition

NPI-0052 exerts its cytotoxic effects through the potent and irreversible inhibition of the 20S proteasome, a critical cellular component for protein degradation. Unlike some other proteasome inhibitors, NPI-0052 inhibits all three catalytic activities of the proteasome: the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities. This broad-spectrum inhibition is thought to contribute to its efficacy, even in cancers resistant to other proteasome inhibitors.

The irreversible binding mechanism involves the nucleophilic attack of the N-terminal threonine residue of the proteasome's active sites on the β-lactone ring of NPI-0052, forming a covalent bond. This covalent modification permanently deactivates the enzyme.

Key Signaling Pathways Modulated by NPI-0052

NPI-0052-induced apoptosis in cancer cells is a complex process involving multiple signaling cascades. A significant body of research points to the activation of caspase-8 and the generation of reactive oxygen species (ROS) as critical mediators of this process. Unlike some other apoptosis inducers, NPI-0052's apoptotic signaling is more reliant on the FADD-caspase-8-mediated pathway than the caspase-9-mediated pathway.

Furthermore, NPI-0052 has been shown to suppress the activation of NF-κB, a transcription factor that plays a crucial role in promoting cell survival, inflammation, and proliferation. By inhibiting the proteasome, NPI-0052 prevents the degradation of IκBα, the natural inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. NPI-0052 also modulates the MAPK signaling pathway, which is involved in regulating cell proliferation and survival.

Biosynthesis of Salinosporamide A

The biosynthesis of Salinosporamide A in S. tropica is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. A key and unusual feature of this pathway is the incorporation of a chloroethylmalonyl-CoA extender unit, which is crucial for the compound's potent bioactivity. The biosynthesis of this chlorinated building block begins with S-adenosyl-L-methionine (SAM), which is converted to 5'-chloro-5'-deoxyadenosine (5'-ClDA) by a SAM-dependent chlorinase. A subsequent seven-step enzymatic cascade converts 5'-ClDA to chloroethylmalonyl-CoA. The core structure of Salinosporamide A is then assembled from acetate, the nonproteinogenic amino acid β-hydroxy-l-3-cyclohex-2'-enylalanine, and the chloroethylmalonyl-CoA extender unit.

Summary of Quantitative Data

The following tables summarize key quantitative data for NPI-0052 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of NPI-0052

| Assay | Cell Line / Target | IC50 / EC50 | Reference |

| Cytotoxicity (MTT Assay) | HCT-116 (Human Colon Carcinoma) | 11 ng/mL | |

| Growth Inhibition (GI50) | NCI-60 Cell Line Panel (Mean) | < 10 nM | |

| Proteasome Inhibition (CT-L) | Purified 20S Proteasome | 1.3 nM | |

| Proteasome Inhibition (CT-L) | Human Erythrocyte 20S Proteasomes | 3.5 nM | |

| Proteasome Inhibition (C-L) | Human Erythrocyte 20S Proteasomes | 430 nM | |

| Proteasome Inhibition (T-L) | Human Erythrocyte 20S Proteasomes | 28 nM | |

| NF-κB Activation Inhibition | HeLa Cells (TNF-α induced) | 36 µmol/L |

Table 2: In Vivo and Clinical Trial Data for NPI-0052 (Marizomib)

| Study Type | Model / Patient Population | Dosage | Key Findings | Reference |

| Xenograft Model | Human Plasmacytoma in Mice | 0.15 mg/kg (i.v.), twice weekly | Significant decrease in tumor growth. | |

| Xenograft Model | LoVo Colon Cancer in Mice | 0.25 mg/kg (oral), twice weekly | Enhanced response to chemotherapy. | |

| Phase I Clinical Trial | Advanced Malignancies | 0.1-0.9 mg/m² (i.v.), weekly | Recommended Phase II dose: 0.7 mg/m². | |

| Phase I Clinical Trial | Relapsed/Refractory Multiple Myeloma | 0.075-0.6 mg/m² (i.v.), multiple days/cycle | Recommended Phase II dose: 0.5 mg/m². |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Fermentation and Isolation of NPI-0052

-

Organism: Salinispora tropica (e.g., strain CNB-476).

-

Fermentation: A saline fermentation process is employed. For large-scale production, chemically defined salt formulations can be used to replace non-defined sea salt, enhancing consistency. Key parameters such as temperature, agitation, and aeration are optimized.

-

Extraction: To overcome the instability of the β-lactone ring, a solid resin is added to the fermentation broth at an optimized time to capture NPI-0052. The resin is then harvested, and the compound is eluted using organic solvents.

-

Purification: The crude extract is subjected to further purification steps, typically involving chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield pharmaceutical-grade NPI-0052 (>98% purity).

Proteasome Inhibition Assay

-

Principle: Measures the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.

-

Method: A common method utilizes fluorogenic substrates that release a fluorescent molecule upon cleavage by the proteasome.

-

Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Caspase-like: Ac-nLPnLD-AMC

-

-

Procedure:

-

Purified 20S proteasome or cell lysates are incubated with NPI-0052 at various concentrations.

-

The fluorogenic substrate is added to the reaction mixture.

-

The fluorescence is measured over time using a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

The rate of fluorescence increase is proportional to the proteasome activity.

-

-

Luminescent Alternative: The Proteasome-Glo™ Assay is a homogeneous, luminescent assay that uses specific luminogenic substrates (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) and luciferase to generate a light signal proportional to proteasome activity.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Line: HCT-116 human colon carcinoma cells are a commonly used cell line for testing NPI-0052 cytotoxicity.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of NPI-0052 for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

-

Method:

-

Cells are treated with NPI-0052 to induce apoptosis.

-

The cells are harvested and washed with cold PBS.

-

The cells are resuspended in a 1X binding buffer.

-

Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated at room temperature in the dark for approximately 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

-

Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

-

Western Blot Analysis for Signaling Pathways (e.g., MAPK Pathway)

-

Principle: Detects specific proteins in a sample to assess their expression levels or phosphorylation status.

-

Procedure:

-

Cells are treated with NPI-0052 for various time points.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total ERK, phospho-ERK, total p38, phospho-p38).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of the target protein.

-

A Technical Guide to the Mechanism of Action of Marizomib (NPI-0052)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (also known as NPI-0052 or salinosporamide A) is a potent, second-generation proteasome inhibitor with a unique chemical structure and mechanism of action.[1][2] Derived from the obligate marine actinomycete Salinispora tropica, marizomib has demonstrated significant antineoplastic activity in a range of preclinical and clinical settings, particularly in hematologic malignancies and glioblastoma.[3][4] Unlike first-in-class proteasome inhibitors, marizomib is distinguished by its ability to irreversibly bind and inhibit all three catalytic subunits of the 20S proteasome.[2][5] Its capacity to cross the blood-brain barrier further positions it as a promising therapeutic agent for central nervous system (CNS) malignancies.[2][6] This guide provides an in-depth technical overview of marizomib's core mechanism, its impact on cellular signaling, and the methodologies used to characterize its activity.

Core Mechanism: Irreversible Pan-Proteasome Inhibition

The primary molecular target of marizomib is the 26S proteasome, a critical enzymatic complex within the ubiquitin-proteasome pathway responsible for degrading unneeded or damaged proteins.[2] Marizomib's mechanism is characterized by its rapid cell entry and covalent binding to the active sites of the 20S catalytic core.[1][7]

Molecular Binding: Marizomib is a β-lactone-γ-lactam compound.[3] Its binding to the proteasome is a two-step process:

-

Acylation: The β-lactone ring of marizomib acylates the N-terminal threonine residue (Thr1Oγ) in the active sites of all three proteolytic subunits: the chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1) sites.[3][8]

-

Irreversible Adduct Formation: Following acylation, a unique chloroethyl substituent on the marizomib molecule facilitates an intramolecular nucleophilic displacement of the chloride ion.[3][9] This results in the formation of a stable, cyclic ether ring, rendering the binding irreversible.[3][9] This irreversible inhibition means that the recovery of proteasome activity is dependent on the synthesis of new proteasome complexes.[1]

This irreversible, pan-subunit inhibition distinguishes marizomib from bortezomib, which is a reversible inhibitor primarily targeting the CT-L subunit, and carfilzomib, which is an irreversible inhibitor that also primarily targets the CT-L subunit.[5][7]

Quantitative Proteasome Inhibition Profile

Marizomib demonstrates potent inhibition of all three proteasome subunits, with IC50 values in the nanomolar range.[3] This broad activity leads to a sustained and durable pharmacodynamic effect in both preclinical models and clinical settings.

Table 1: Preclinical Proteasome Inhibition

| Parameter | Chymotrypsin-like (CT-L) | Trypsin-like (T-L) | Caspase-like (C-L) | Cell Lines | Reference |

|---|---|---|---|---|---|

| IC50 Rank Order | Most Sensitive | Moderately Sensitive | Least Sensitive | Purified 20S Proteasomes | [3] |

| Cellular Inhibition | >90% inhibition at 10-50 nM | - | - | RPMI 8226 (Multiple Myeloma), PC-3 (Prostate) |[8] |

Table 2: Clinical Pharmacodynamic Activity

| Patient Population | Dose / Schedule | CT-L Inhibition | T-L Inhibition | C-L Inhibition | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Advanced Malignancies | Dose-dependent | Increasing inhibition with multiple administrations; partial recovery between doses. | - | - | Durable inhibition of proteasome activity in packed whole blood (PWB). | [3] |

| Relapsed/Refractory Multiple Myeloma | 0.4 mg/m² (IV) | Near complete inhibition by Day 11 of Cycle 1. | Significant inhibition evolving over time. | Significant inhibition evolving over time. | Pan-subunit inhibition achieved over time. | [10] |

| MM & Solid Tumors | Once- or twice-weekly | ~100% inhibition achieved within one cycle. | Up to 80% inhibition by end of Cycle 2. | Up to 50% inhibition by end of Cycle 2. | Overcomes compensatory hyperactivation of T-L and C-L subunits. |[7][11] |

Downstream Signaling Pathways and Cellular Consequences

By blocking proteasome function, marizomib causes the accumulation of poly-ubiquitinated proteins, which triggers profound cellular stress and disrupts multiple signaling pathways critical for cancer cell survival and proliferation.[4]

Disruption of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[12][13] Proteasome activity is essential for both the canonical and non-canonical NF-κB pathways. Marizomib's inhibition of the proteasome blocks NF-κB activation through two distinct mechanisms.[12][14]

-

Canonical Pathway: Proteasome inhibition prevents the degradation of the inhibitor of κB alpha (IκBα), which keeps the p65/p50 NF-κB dimer sequestered in the cytoplasm.[12][13]

-

Non-Canonical Pathway: Inhibition blocks the proteasomal processing of the p100 precursor protein to its active p52 form, preventing the nuclear translocation of the RelB/p52 heterodimer.[14][15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is Marizomib used for? [synapse.patsnap.com]

- 3. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome Regulator Marizomib (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

NPI-0052: A Technical Guide to the β-Lactone-γ-Lactam Core in Proteasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NPI-0052 (Salinosporamide A), a potent, irreversible proteasome inhibitor characterized by its unique β-lactone-γ-lactam bicyclic core. This document details the compound's structure, mechanism of action, and its effects on critical cellular signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Structure and Chemical Properties

NPI-0052, also known as Salinosporamide A, is a natural product derived from the marine bacterium Salinispora tropica. Its chemical structure is distinguished by a densely functionalized γ-lactam-β-lactone bicyclic core.

Chemical Name: (1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-cyclohex-2-en-1-yl(hydroxy)methyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula: C₁₅H₂₀ClNO₄

Molecular Weight: 313.77 g/mol

The core structure of NPI-0052 features a strained β-lactone ring fused to a γ-lactam ring. This bicyclic system is crucial for its biological activity. Key substituents that contribute to its high potency include a chloroethyl group and a cyclohexene ring. The β-lactone acts as the electrophilic "warhead" that covalently binds to the active site of the proteasome.

Mechanism of Action: Irreversible Proteasome Inhibition

NPI-0052 is a potent inhibitor of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It inhibits all three major proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).

The mechanism of inhibition involves the nucleophilic attack by the N-terminal threonine residue (Thr1Oγ) of the proteasome's active β-subunits on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable, covalent ester bond. A subsequent intramolecular reaction involving the chloroethyl side chain leads to the formation of a cyclic ether, rendering the inhibition irreversible. This irreversible binding distinguishes NPI-0052 from other proteasome inhibitors like bortezomib, which exhibits reversible inhibition.

Quantitative Data: Potency and Cytotoxicity

NPI-0052 demonstrates potent inhibition of proteasome activity and significant cytotoxicity against a wide range of cancer cell lines.

| Assay Type | Target | Value | Reference |

| Proteasome Inhibition (IC₅₀) | Purified 20S Proteasome (CT-L) | 1.3 nM | |

| Human Erythrocyte 20S (CT-L) | 3.5 nM | ||

| Human Erythrocyte 20S (T-L) | 28 nM | ||

| Human Erythrocyte 20S (C-L) | 430 nM | ||

| Cytotoxicity (IC₅₀) | HCT-116 (Colon Carcinoma) | 11 ng/mL (< 35 nM) | |

| RPMI 8226 (Multiple Myeloma) | 8.2 nM | ||

| PC-3 (Prostate Adenocarcinoma) | 10-203 nM (for LG analogs) | ||

| Growth Inhibition (GI₅₀) | NCI 60-Cell Line Panel (Mean) | < 10 nM |

Signaling Pathways Modulated by NPI-0052

By inhibiting the proteasome, NPI-0052 disrupts cellular homeostasis and triggers signaling pathways that lead to cell cycle arrest and apoptosis. Two of the most significantly affected pathways are the NF-κB and apoptotic signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

NPI-0052 inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of IκBα, the inhibitor of NF-κB. This leads to the accumulation of phosphorylated IκBα in the cytoplasm, preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-survival and pro-inflammatory genes.

Induction of Apoptotic Signaling

NPI-0052 induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies have shown that NPI-0052-induced apoptosis is dependent on the activation of caspase-8, a key initiator caspase in the extrinsic pathway. Additionally, NPI-0052 can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the intrinsic caspase-9-mediated pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of NPI-0052.

Total Synthesis of Salinosporamide A (NPI-0052)

The total synthesis of NPI-0052 is a complex, multi-step process that has been accomplished through various synthetic routes. A common strategy involves the stereoselective construction of the pyrrolidinone core, followed by the formation of the β-lactone ring.

A detailed protocol for a concise and stereoselective total synthesis of (-)-Salinosporamide A has been reported, achieving the final product in 14 steps with a 19% overall yield from 4-pentenoic acid. Key steps include a stereoselective alkylation using a chiral auxiliary, formation of the pyrrolidine unit, and oxidation to a γ-lactam.

Proteasome Activity Assay

The inhibitory effect of NPI-0052 on the different proteolytic activities of the proteasome can be quantified using fluorogenic or luminescent assays.

Principle: A specific peptide substrate conjugated to a fluorescent or luminescent reporter is cleaved by the active proteasome, releasing the reporter and generating a measurable signal. The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.

Typical Protocol (Fluorogenic):

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with EDTA and DTT) and a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Reaction Setup: In a 96-well plate, combine purified 20S proteasome or cell lysate with the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of NPI-0052 to the wells. Include a control with no inhibitor.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percent inhibition for each NPI-0052 concentration and determine the IC₅₀ value.

Luminescent assays, such as the Proteasome-Glo™ assays, offer higher sensitivity and a simplified "add-mix-measure" protocol.

Cell Viability (MTT) Assay

The cytotoxic effect of NPI-0052 on cancer cell lines is commonly assessed using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Typical Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of NPI-0052 and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cell viability relative to untreated control cells and calculate the IC₅₀ value.

Western Blot Analysis of IκBα Degradation

Western blotting is used to visualize the effect of NPI-0052 on the protein levels of IκBα.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

Typical Protocol:

-

Cell Treatment and Lysis: Treat cells with a pro-inflammatory stimulus (e.g

irreversible proteasome inhibition by marizomib

An In-Depth Technical Guide to the Irreversible Proteasome Inhibition by Marizomib

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marizomib (Salinosporamide A) is a potent, second-generation proteasome inhibitor that has garnered significant interest in oncology research and development. Derived from the marine actinomycete Salinispora tropica, marizomib distinguishes itself from other clinical proteasome inhibitors through its unique chemical structure and its irreversible, covalent mechanism of action.[1][2] It broadly inhibits all three catalytic activities of the 20S proteasome, a property that may overcome resistance mechanisms associated with inhibitors targeting only a single subunit.[3][4][5] Furthermore, its ability to cross the blood-brain barrier has made it a promising candidate for central nervous system (CNS) malignancies like glioblastoma.[6][7][8][9] This technical guide provides a comprehensive overview of the core molecular mechanism of marizomib, quantitative data on its inhibitory effects, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating processes such as cell cycle progression, apoptosis, and signal transduction.[10] The 26S proteasome, the central enzyme of this pathway, is composed of a 20S catalytic core particle (CP) and a 19S regulatory particle. The 20S core contains three distinct proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[10] Malignant cells, due to their high proliferation rates and genetic instability, are particularly dependent on proteasome function to clear misfolded proteins, making the proteasome a validated therapeutic target in oncology.[3]

Marizomib (formerly NPI-0052) is a natural product of the β-lactone-γ-lactam class.[1] Unlike the reversible boronate-based inhibitor bortezomib or the irreversible epoxyketone carfilzomib, marizomib forms a stable, covalent adduct with the active site threonine of all three catalytic subunits, leading to sustained and profound proteasome inhibition.[1][10][11]

Mechanism of Irreversible Inhibition

Marizomib's mechanism of action is characterized by a two-step covalent binding process to the N-terminal threonine (Thr1) residue within the proteasome's catalytic β-subunits.

-

Acylation: The β-lactone ring of marizomib is highly reactive. The hydroxyl group (Oγ) of the Thr1 residue performs a nucleophilic attack on the carbonyl carbon of the β-lactone, leading to the opening of the ring and the formation of a covalent ester bond.[1][10]

-

Intramolecular Cyclization: Following acylation, the free amino group (NH2) of the same Thr1 residue catalyzes a nucleophilic displacement of the chloride atom on marizomib's chloroethyl side chain. This results in the formation of a stable, six-membered morpholine or five-membered tetrahydrofuran ring, effectively locking the inhibitor onto the enzyme.[1][9]

This irreversible binding mechanism is responsible for marizomib's prolonged pharmacodynamic profile, as restoration of proteasome activity requires the synthesis of new proteasome units rather than simple drug dissociation.[1][3]

Quantitative Analysis of Proteasome Inhibition and Cytotoxicity

Marizomib demonstrates potent inhibition of all three proteasome catalytic activities and exhibits strong cytotoxic effects across a wide range of cancer cell lines. Its irreversible nature often results in lower IC₅₀ values compared to reversible inhibitors.[1]

| Parameter | Cell Line / Enzyme | Value | Reference |

| Proteasome Inhibition (IC₅₀) | |||

| Chymotrypsin-like (β5) | Purified 20S Proteasome | 1.3 nM | [2] |

| Chymotrypsin-like (β5) | D-54 Glioma Cells | ~15 nM (effective conc.) | [12] |

| Trypsin-like (β2) | Purified 20S Proteasome | Potently inhibited | [1][11] |

| Caspase-like (β1) | Purified 20S Proteasome | Potently inhibited | [1][11] |

| Cytotoxicity (GI₅₀ / IC₅₀) | |||

| HCT-116 Colon Carcinoma | 11 ng/mL | [2] | |

| NCI-60 Cell Line Panel (Mean GI₅₀) | < 10 nM | [1] | |

| D-54 Glioma Cells | 71.4 nM | [12] | |

| U-251 Glioma Cells | 96.3 nM | [12] | |

| Parental CEM Leukemia Cells | 5.1 nM | [13] | |

| Bortezomib-Resistant CEM Cells | 45.9 - 86.7 nM | [13] |

Table 1: Summary of in vitro inhibitory and cytotoxic concentrations of marizomib.

In clinical settings, marizomib administration leads to sustained, dose-dependent inhibition of proteasome activity in patient blood samples. Notably, repeated dosing can overcome the compensatory hyperactivation of the caspase-like and trypsin-like subunits that is sometimes observed after initial chymotrypsin-like subunit inhibition.[3][4]

| Patient Cohort | Dosing | Max. Inhibition (CT-L) | Max. Inhibition (T-L) | Max. Inhibition (C-L) | Reference |

| Advanced Solid Tumors & Hematological Malignancies | Once or twice weekly | ~100% | up to 80% | up to 50% | [3][4] |

Table 2: Summary of pharmacodynamic proteasome inhibition in clinical trials.

Downstream Signaling Pathways and Cellular Effects

By blocking the proteasome, marizomib causes the accumulation of ubiquitinated proteins, leading to cellular stress and the activation of apoptotic pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of cell survival, inflammation, and proliferation, and is often constitutively active in cancer cells.[14][15] Its activation depends on the proteasomal degradation of inhibitor of κB (IκB) proteins. By preventing IκB degradation, marizomib sequesters NF-κB dimers in the cytoplasm, blocking their translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[16][17]

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) and ER stress.[18] Prolonged ER stress activates pro-apoptotic signaling cascades, including the activation of caspases-9, -8, and -3, ultimately leading to programmed cell death.[12][18] Marizomib has been shown to increase the expression of ER stress markers and induce apoptosis in various cancer cells, including melanoma and glioblastoma.[11][18]

Key Experimental Protocols

Proteasome Activity Assay

This protocol outlines a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[19][20]

Materials:

-

Cell lysis buffer (e.g., 0.5% NP-40 in PBS, protease inhibitor-free).

-

Assay Buffer (provided in commercial kits, typically Tris-based).

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), dissolved in DMSO.

-

Proteasome Inhibitor Control: Marizomib or MG-132.

-

96-well opaque microplate.

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm).

Methodology:

-

Cell Lysate Preparation: a. Harvest cells and wash with cold PBS. b. Lyse cells on ice using a suitable lysis buffer (do not use protease inhibitors). c. Centrifuge to pellet cell debris (e.g., 14,000 x g for 15 min at 4°C). d. Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., BCA assay).

-

Assay Setup (in duplicate): a. To paired wells of a 96-well opaque plate, add a defined amount of cell lysate (e.g., 20-50 µg protein). b. Adjust the volume in each well to 100 µL with Assay Buffer. c. To one well of each pair, add the proteasome inhibitor (e.g., 1 µL of 10 µM Marizomib) to measure background fluorescence. To the other well, add vehicle (e.g., 1 µL Assay Buffer or DMSO).

-

Reaction and Measurement: a. Add the fluorogenic substrate (e.g., 1 µL of Suc-LLVY-AMC) to all wells to initiate the reaction. b. Incubate the plate at 37°C, protected from light. c. Measure fluorescence intensity at multiple time points (e.g., every 15 minutes for 1-2 hours) using a plate reader.

-

Data Analysis: a. Subtract the fluorescence values of the inhibitor-treated wells from the untreated wells to determine the specific proteasome activity. b. Calculate the rate of AMC release (change in fluorescence over time). This rate is proportional to the proteasome's chymotrypsin-like activity.

Conclusion and Future Directions

Marizomib is a structurally and mechanistically unique proteasome inhibitor with potent, irreversible activity against all three catalytic subunits of the proteasome.[1][3] Its ability to penetrate the CNS has positioned it as a key therapeutic candidate for brain tumors, although a recent phase 3 trial in newly diagnosed glioblastoma did not show a survival benefit when added to standard therapy.[6][21] Despite this, its distinct mechanism of action suggests potential utility in overcoming resistance to other proteasome inhibitors in hematologic malignancies.[1][22]

Future research will likely focus on identifying predictive biomarkers for marizomib sensitivity, exploring novel combination therapies to enhance its efficacy, and investigating mechanisms of acquired resistance, which can involve mutations in the proteasome β5 subunit (PSMB5).[13][22] The profound and sustained proteasome inhibition achieved by marizomib continues to make it a valuable tool for both clinical applications and basic research into the ubiquitin-proteasome system.

References

- 1. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 3. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Marizomib alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Proteasome Regulator Marizomib (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antileukemic activity and mechanism of drug resistance to the marine Salinispora tropica proteasome inhibitor salinosporamide A (Marizomib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. ascopubs.org [ascopubs.org]

- 22. Antileukemic Activity and Mechanism of Drug Resistance to the Marine Salinispora tropica Proteasome Inhibitor Salinosporamide A (Marizomib) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Chymotrypsin-Like Activity by NPI-0052 (Marizomib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPI-0052, also known as Salinosporamide A and clinically as Marizomib, is a potent, irreversible proteasome inhibitor derived from the marine actinomycete Salinospora tropica.[1] Its unique β-lactone-γ-lactam structure enables it to covalently bind to the active site threonine residues of the 20S proteasome, effectively inhibiting its proteolytic activities.[2][3] This guide provides a comprehensive technical overview of the inhibition of the chymotrypsin-like (CT-L) activity of the proteasome by NPI-0052, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

NPI-0052 distinguishes itself from other proteasome inhibitors, such as bortezomib, by its irreversible binding to all three catalytic subunits of the 20S proteasome: the β5 subunit (chymotrypsin-like), the β2 subunit (trypsin-like), and the β1 subunit (caspase-like or peptidyl-glutamyl peptide-hydrolyzing).[4][5] The irreversible inhibition is a result of a unique reaction sequence following the initial binding. The β-lactone ring of NPI-0052 is attacked by the active site threonine, leading to acylation. Subsequently, an intramolecular reaction involving the chloroethyl side chain results in the formation of a stable tetrahydrofuran ring, rendering the inhibition irreversible.[6] This potent and broad inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, disruption of cellular signaling pathways, and ultimately, the induction of apoptosis in cancer cells.[1]

Quantitative Data: Proteasome Inhibition and Cytotoxicity

The inhibitory potency of NPI-0052 against the chymotrypsin-like activity of the proteasome has been quantified across various studies using purified proteasomes and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Enzyme/Cell Line | Activity Inhibited | IC50 / EC50 | Reference |

| In vitro | Purified 20S Proteasome | Chymotrypsin-like (CT-L) | 1.3 nM | [2][7] |

| In vitro | Human Erythrocyte 20S Proteasomes | Chymotrypsin-like (CT-L) | 3.5 nM | [7][8] |

| In vitro | Rabbit 20S Proteasomes | Chymotrypsin-like (CT-L) | 2 nM | [9] |

| In vitro | Human Erythrocyte 20S Proteasomes | Trypsin-like (T-L) | 28 nM | [7][8] |

| In vitro | Human Erythrocyte 20S Proteasomes | Caspase-like (C-L) | 430 nM | [7][8] |

| In vitro | Rabbit 20S Proteasomes | Trypsin-like (T-L) | ~10 nM | [9] |

| In vitro | Rabbit 20S Proteasomes | Peptidylglutamyl-peptide hydrolyzing | ~350 nM | [9] |

| Cell-based | HCT-116 Human Colon Carcinoma | Cytotoxicity | 11 ng/mL | [2] |

| Cell-based | NCI 60-cell line panel | Growth Inhibition (GI50) | < 10 nM | [2] |

Table 1: Inhibitory Potency of NPI-0052 against Proteasome Activities and Cell Viability.

Experimental Protocols

Measurement of 20S Proteasome Chymotrypsin-Like Activity in Cell Lysates

This protocol describes a common method to assess the chymotrypsin-like activity of the 20S proteasome in cells treated with NPI-0052.

1. Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., Jurkat, K562, ML-1) in appropriate media and conditions.[5]

-

Treat cells with varying concentrations of NPI-0052 (e.g., 1 nM to 1 µM) or a vehicle control for a specified duration (e.g., 1 hour).[5]

2. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40) to extract cellular proteins.

-

Incubate on ice to ensure complete lysis.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteasome.

3. Proteasome Activity Assay:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

In a 96-well microplate, add a standardized amount of protein lysate to each well.

-

Add the fluorogenic substrate specific for chymotrypsin-like activity, Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin), to each well.[5]

-

Incubate the plate at 37°C.

-

Measure the fluorescence generated from the cleavage of the substrate and release of AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]

-

The rate of fluorescence increase is proportional to the chymotrypsin-like activity.

4. Data Analysis:

-

Compare the fluorescence readings from NPI-0052-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the concentration of NPI-0052 to calculate the IC50 value.

Assessment of Cell Viability (MTS Assay)

This protocol outlines the use of the MTS assay to determine the cytotoxic effects of NPI-0052 on cancer cell lines.

1. Cell Seeding:

-

Seed lymphoma cell lines (e.g., HD-LM2, L-428, KM-H2) in a 96-well plate at a predetermined optimal density.[10]

-

Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of NPI-0052 (e.g., 5 nM to 50 nM) or a vehicle control.[10]

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).[10]

3. MTS Reagent Addition:

-

Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubate the plate for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by metabolically active cells.

4. Absorbance Measurement:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

5. Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the NPI-0052 concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NPI-0052 Inhibition of the NF-κB Signaling Pathway

Proteasome inhibition by NPI-0052 has a significant impact on cellular signaling, most notably the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by TNF-α), IκBα is phosphorylated and subsequently ubiquitinated, targeting it for degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. NPI-0052 blocks the degradation of IκBα, thereby preventing NF-κB activation and promoting apoptosis.[6][9]

Caption: Inhibition of the NF-κB signaling pathway by NPI-0052.

General Experimental Workflow for Assessing NPI-0052 Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of NPI-0052's inhibitory effects.

Caption: Preclinical to clinical experimental workflow for NPI-0052.

Conclusion

NPI-0052 (Marizomib) is a highly potent, irreversible inhibitor of the 20S proteasome, with particularly strong activity against the chymotrypsin-like subunit. Its unique mechanism of action and broad inhibitory profile have established it as a significant compound in cancer research and drug development. The data and protocols presented in this guide offer a foundational resource for scientists investigating the therapeutic potential of NPI-0052 and other proteasome inhibitors. Further research, including ongoing clinical trials, will continue to elucidate the full clinical utility of this promising agent.[4][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 3. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NPI-0052, a novel proteasome inhibitor, induces caspase-8 and ROS-dependent apoptosis alone and in combination with HDAC inhibitors in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

Marizomib's Impact on Trypsin-Like Proteasome Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052, Salinosporamide A) is a second-generation, irreversible proteasome inhibitor that has demonstrated a distinct and broader mechanism of action compared to its predecessors.[1][2] Derived from the marine actinomycete Salinispora tropica, marizomib covalently binds to the active sites of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in malignant cells.[3][4] This technical guide provides an in-depth analysis of marizomib's effect on the trypsin-like activity of the proteasome, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

A key differentiator of marizomib is its ability to inhibit all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L, β5 subunit), caspase-like (C-L, β1 subunit), and trypsin-like (T-L, β2 subunit).[3][5][6] This pan-inhibitory profile is in contrast to first-generation inhibitors like bortezomib, which primarily target the chymotrypsin-like activity.[2][3] The comprehensive inhibition by marizomib may overcome resistance mechanisms observed with other proteasome inhibitors, such as the compensatory hyperactivation of the trypsin-like and caspase-like subunits.[5][7]

Quantitative Analysis of Proteasome Inhibition by Marizomib

Marizomib demonstrates potent, dose-dependent inhibition of all three proteasome subunits. The following tables summarize the quantitative effects of marizomib on chymotrypsin-like, trypsin-like, and caspase-like proteasome activities across different experimental systems.

| Cell Line/Tissue | Marizomib Concentration/Dose | % Inhibition of Trypsin-Like (T-L) Activity | % Inhibition of Chymotrypsin-Like (CT-L) Activity | % Inhibition of Caspase-Like (C-L) Activity | Reference |

| Human Plasmacytoma Xenograft (in vivo) | 0.15 mg/dose (3 doses) | ~70% | ~83% | ~70% | [8] |

| Patient Whole Blood (Advanced Malignancies) | ≥0.3 mg/m² (initial dosing) | Initial increase (hyperactivation) | ≥40% | Initial increase (hyperactivation) | [5] |

| Patient Whole Blood (Advanced Malignancies) | Continued Administration | Up to 80% | Up to 100% | Up to 50% | [5][7] |

| Glioma Cell Lines (D-54 & U-251) | 60 nM | Not specified | Reduced to ~15% | Not specified | [1] |

Experimental Protocols

The assessment of proteasome activity is crucial for understanding the efficacy and mechanism of action of inhibitors like marizomib. Below are detailed methodologies for key experiments.

Proteasome Activity Assay in Cell Lysates

This protocol outlines the measurement of chymotrypsin-like, trypsin-like, and caspase-like proteasome activities using specific fluorogenic substrates.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Marizomib or other proteasome inhibitors

-

Lysis Buffer (e.g., 10 mM HEPES, 42 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% (w/v) CHAPS)

-

Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 0.5 mM EDTA, pH 8)

-

Fluorogenic Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Trypsin-like: Z-LRR-AMC (Z-Leu-Arg-Arg-7-Amino-4-methylcoumarin)

-

Caspase-like: Z-nLPnLD-AMC (Z-norleucine-proline-norleucine-aspartate-7-Amino-4-methylcoumarin)

-

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of marizomib or vehicle control for a specified duration (e.g., 4 hours).

-

Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Setup: In a 96-well black plate, add a standardized amount of cell lysate to each well.

-

Substrate Addition: Add the specific fluorogenic substrate (e.g., Z-LRR-AMC for trypsin-like activity) to the wells. A final concentration of 20 µM is often used.[9]

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product at appropriate excitation and emission wavelengths (typically ~380 nm excitation and ~460 nm emission) at various time points.

-

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Express the activity in treated cells as a percentage of the activity in untreated control cells.

Cell-Based Proteasome-Glo™ Assay

Commercially available luminescent assays, such as the Proteasome-Glo™ Assays, provide a streamlined "add-mix-measure" protocol for determining proteasome activity directly in cultured cells.[10][11][12]

Principle:

These assays utilize luminogenic substrates that are cleaved by the specific proteasome activities to release aminoluciferin. A proprietary luciferase then uses the aminoluciferin to generate a stable, "glow-type" luminescent signal that is proportional to the proteasome activity.[10]

Substrates:

-

Chymotrypsin-like: Suc-LLVY-aminoluciferin

-

Trypsin-like: Z-LRR-aminoluciferin

-

Caspase-like: Z-nLPnLD-aminoluciferin

General Protocol:

-

Cell Plating and Treatment: Plate cells in a multi-well plate and treat with marizomib or other compounds as required.

-

Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions by combining the buffer and the specific luminogenic substrate.

-

Reagent Addition: Add an equal volume of the prepared reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for cell lysis and the enzymatic reaction to stabilize.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the proteasome activity.

Signaling Pathways and Experimental Workflows

The inhibition of the proteasome by marizomib triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Marizomib's mechanism of action leading to apoptosis.

Caption: Experimental workflow for proteasome activity assay.

Conclusion

Marizomib stands out as a potent, pan-proteasome inhibitor with significant activity against the trypsin-like subunit of the proteasome. This broad-spectrum inhibition, coupled with its ability to overcome compensatory hyperactivation, underscores its potential as a therapeutic agent in various malignancies. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate the nuanced effects of marizomib and other proteasome inhibitors on cellular homeostasis and disease progression.

References

- 1. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is Marizomib used for? [synapse.patsnap.com]

- 5. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marizomib irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (marizomib) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marizomib sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.kr]

- 11. Proteasome-Glo™ Assays [worldwide.promega.com]

- 12. Cell-Based Proteasome-Glo™ Assays [promega.com]

An In-depth Technical Guide to the Targeting of Caspase-Like and Other Proteasome Subunits by NPI-0052 (Marizomib)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NPI-0052, also known as Marizomib or Salinosporamide A, is a potent, irreversible proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1] Unlike first-generation proteasome inhibitors, NPI-0052 exhibits a broad inhibitory profile, targeting all three catalytically active subunits of the 20S proteasome: the chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1) subunits.[1][2] Its unique bicyclic β-lactone γ-lactam structure facilitates a covalent bond with the active site threonine residues, leading to sustained and irreversible inhibition.[3][4] This pan-subunit inhibition, particularly of the caspase-like activity, distinguishes it from other agents and contributes to its efficacy in various hematologic malignancies and solid tumors, including models resistant to other therapies.[5] This document provides a comprehensive technical overview of NPI-0052's mechanism, quantitative inhibitory data, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Irreversible Pan-Subunit Inhibition

The 26S proteasome is a critical intracellular complex responsible for the degradation of ubiquitinated proteins, thereby regulating key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[6] Its proteolytic activity resides within the 20S core particle, which contains the β1, β2, and β5 subunits, responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[7]

NPI-0052's mechanism of action is characterized by its rapid cell entry and irreversible covalent modification of the N-terminal threonine residue in the active sites of all three catalytic β-subunits.[1][3] This irreversible binding leads to a prolonged duration of proteasome inhibition in target cells compared to reversible inhibitors.[5][8] This sustained action is crucial, as even brief exposure to NPI-0052 can commit cancer cells to apoptosis.[8]

Quantitative Data: Proteasome Subunit Inhibition

NPI-0052 demonstrates potent inhibition across all three enzymatic activities of the proteasome, with particular potency against the chymotrypsin-like subunit. The following tables summarize key quantitative data from in vitro and cellular assays.

| Inhibitory Activity Against Purified 20S Proteasomes | |||

| Proteasome Source | Chymotrypsin-Like (CT-L) | Trypsin-Like (T-L) | Caspase-Like (C-L) |

| Human Erythrocyte[9][10] | EC50: 3.5 nM | EC50: 28 nM | EC50: 430 nM |

| Purified 20S[3][9] | IC50: 1.3 nM | - | - |

| Rabbit 20S[6] | Potent Inhibition (low nM range) | Potent Inhibition (mid nM range) | Potent Inhibition (mid nM range) |

| Inhibitory Activity in Cellular Assays | ||

| Cell Line | Metric | Value |

| HCT-116 (Colon Cancer)[9] | IC50 (Anti-tumor activity) | 11 ng/mL |

| NCI 60-Cell Line Panel[9] | Mean GI50 | < 10 nM |

| Jurkat (Leukemia)[11] | Proteasome Inhibition (Chymotrypsin-like) at 200 nM | More effective than Bortezomib |

| Jurkat (Leukemia)[11] | Proteasome Inhibition (Caspase-like) at 200 nM | More effective than Bortezomib |

| Jurkat (Leukemia)[11] | Proteasome Inhibition (Trypsin-like) at 200 nM | More effective than Bortezomib |

Signaling Pathways and Cellular Consequences

The inhibition of proteasomal activity by NPI-0052 triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-κB (NF-κB) is a key regulator of cell survival, inflammation, and proliferation. Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. By blocking this degradation, NPI-0052 effectively suppresses both constitutive and inducible NF-κB activation.[10] This inhibition contributes significantly to its anti-tumor and anti-inflammatory effects.[10][12]

Caption: NPI-0052 inhibits the NF-κB signaling pathway.

Induction of Apoptosis

NPI-0052 induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[13] A key feature of its mechanism is a strong reliance on the activation of caspase-8, an initiator caspase in the extrinsic pathway.[2][11][14] This activation can occur even in cells deficient in FADD (Fas-Associated Death Domain), suggesting a distinct mechanism of action.[2][14] The activation of caspase-8 leads to the subsequent cleavage and activation of effector caspases like caspase-3.[11]

Simultaneously, NPI-0052 induces mitochondrial injury, characterized by a drop in mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[11][13] The drug also promotes the generation of reactive oxygen species (ROS), which contributes to oxidative stress and further drives the apoptotic process.[11][15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NPI-0052, a novel proteasome inhibitor, induces caspase-8 and ROS-dependent apoptosis alone and in combination with HDAC inhibitors in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 4. A novel proteasome inhibitor NPI-0052 as an anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (marizomib) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proteasome inhibitor NPI-0052 is a more effective inducer of apoptosis than bortezomib in lymphocytes from patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPI-0052, a novel proteasome inhibitor, induces caspase-8 and ROS-dependent apoptosis alone and in combination with HDAC inhibitors in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of salinosporamide A (NPI-0052), a novel marine derived proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. Caspase-8 dependent histone acetylation by a novel proteasome inhibitor, NPI-0052: a mechanism for synergy in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Salinosporamide A: A Technical Guide to its Molecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Abstract

Salinosporamide A (Marizomib) is a potent and irreversible proteasome inhibitor of marine microbial origin, currently under clinical investigation as a formidable anti-cancer agent. Its unique and densely functionalized γ-lactam-β-lactone core is central to its bioactivity, presenting a fascinating case study in natural product biosynthesis. This technical guide provides an in-depth exploration of the Salinosporamide A biosynthetic pathway, detailing the intricate enzymatic machinery responsible for its assembly. We present a comprehensive overview of the genetic and biochemical foundations, including the biosynthesis of its unique precursors, the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line, and the critical tailoring and cyclization reactions. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway investigation, and provides logical diagrams to visualize the complex biosynthetic processes, serving as a vital resource for researchers in natural product chemistry, synthetic biology, and oncology drug development.

Introduction

Salinosporamide A is a secondary metabolite produced by the obligate marine actinomycete Salinispora tropica.[1] Its discovery has been a significant milestone in the search for novel cancer therapeutics due to its potent inhibition of the 20S proteasome, a key regulator of cellular protein homeostasis.[2][3] The molecule's chlorine atom is a critical feature, enhancing its potency by acting as a leaving group upon covalent modification of the proteasome's active site threonine residue.[3][4] Understanding the biosynthetic pathway is paramount for efforts in bioengineering, precursor-directed biosynthesis, and the generation of novel, potentially more effective analogs.

The biosynthesis of Salinosporamide A is orchestrated by the sal gene cluster, which encodes a sophisticated hybrid PKS-NRPS enzymatic assembly line.[3] The pathway converges three distinct precursor molecules: an acetate-derived starter unit, the non-proteinogenic amino acid (1S,2S)-2-amino-3-hydroxy-cyclohex-4-ene-1-carboxylic acid (CHpA), and a unique chlorinated C4 extender unit, chloroethylmalonyl-CoA.[1][3] This guide will dissect each stage of this remarkable biosynthetic process.

Overview of the Salinosporamide A Biosynthetic Pathway

The assembly of Salinosporamide A is a multi-stage process involving precursor synthesis, core assembly, and post-assembly modifications. The central machinery is a hybrid PKS-NRPS system encoded primarily by the salA and salB genes. The pathway can be broadly divided into four key stages:

-

Biosynthesis of Chloroethylmalonyl-CoA: A dedicated multi-step enzymatic cascade generates this unique, chlorinated polyketide extender unit from the primary metabolite S-adenosyl-L-methionine (SAM).

-

Biosynthesis of Cyclohexenylalanine (CHA) Precursor: A shunt from the shikimate pathway produces the unusual amino acid that forms a key part of the core structure.

-

PKS-NRPS Assembly Line: The megasynthase SalA (PKS) and SalB (NRPS) sequentially condense acetate, chloroethylmalonyl-CoA, and the CHA precursor to form a linear, enzyme-tethered intermediate.

-

Cyclization and Tailoring: The standalone ketosynthase SalC catalyzes a remarkable bicyclization to form the characteristic γ-lactam-β-lactone warhead. A final hydroxylation step is performed by the cytochrome P450 enzyme, SalD.

The overall flow of the biosynthetic pathway is depicted below.

Detailed Biosynthetic Stages

Stage 1: Biosynthesis of Chloroethylmalonyl-CoA

The chloroethyl side chain of Salinosporamide A is crucial for its potent bioactivity and originates from a unique PKS extender unit, chloroethylmalonyl-CoA. Its biosynthesis is a complex 8-step pathway that begins with the chlorination of S-adenosyl-L-methionine (SAM), a common metabolic cofactor.[1][5]

The key initiating enzyme is SalL , a SAM-dependent chlorinase.[4] SalL catalyzes the nucleophilic attack of a chloride ion on the 5' carbon of SAM, displacing L-methionine to form 5'-chloro-5'-deoxyadenosine (5'-ClDA).[4][6] This SN2 reaction is analogous to the mechanism of the well-studied fluorinase, FlA.[4] The 5'-ClDA then undergoes a seven-step conversion involving enzymes encoded in the sal cluster to yield the final product, chloroethylmalonyl-CoA.[1]

Stage 2: PKS-NRPS Assembly and Core Formation

The core of Salinosporamide A is assembled on a hybrid PKS-NRPS megasynthase.

-

SalA (PKS): This large, modular enzyme is a polyketide synthase. It begins by selecting an acetyl-CoA starter unit. In the subsequent module, its acyltransferase (AT) domain specifically incorporates the chloroethylmalonyl-CoA extender unit, catalyzing a Claisen condensation to extend the polyketide chain.[3] The modular architecture of SalA, like other PKSs, consists of ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains that act in a coordinated fashion.[7]

-

SalB (NRPS): This nonribosomal peptide synthetase is responsible for incorporating the amino acid precursor. Its adenylation (A) domain activates the cyclohexenylalanine (CHA) precursor, which is then tethered to a peptidyl carrier protein (PCP) domain.[3]

The PKS- and NRPS-bound intermediates are then condensed to form a linear tripeptide-polyketide chain covalently attached to the SalB PCP domain.

Stage 3: The SalC-Catalyzed Bicyclization

The formation of the pharmacologically critical γ-lactam-β-lactone bicyclic core is one of the most remarkable steps in the pathway. This transformation is not catalyzed by a typical thioesterase (TE) domain found at the end of many PKS/NRPS assembly lines. Instead, this crucial cyclization and release step is performed by SalC , a standalone enzyme with homology to Type II ketosynthases.[8]

SalC catalyzes a tandem intramolecular reaction sequence:

-

Transacylation: The linear precursor is first transferred from the SalB PCP domain to a cysteine residue in the active site of SalC.

-

Intramolecular Aldol Reaction: SalC facilitates a key intramolecular aldol-type reaction to form the five-membered γ-lactam ring.

-

β-Lactonization and Release: A subsequent intramolecular attack forms the strained four-membered β-lactone ring, which concomitantly releases the bicyclic product from the SalC enzyme.[8]

Stage 4: Final Tailoring by SalD

The final step in the biosynthesis is the hydroxylation of the cyclohexene ring. This reaction is catalyzed by SalD , a cytochrome P450 monooxygenase.[3] Inactivation of the salD gene leads to the accumulation of the deoxy-analog, Salinosporamide J, confirming its role as the terminal tailoring enzyme in the pathway.[3]

Pathway Regulation

The production of Salinosporamide A is tightly regulated to coordinate the synthesis of its specialized chlorinated precursor with the main assembly line. A key transcriptional regulator, SalR2 , a LuxR-type protein, has been identified.[9] SalR2 specifically activates the transcription of the genes responsible for the chloroethylmalonyl-CoA pathway, including the crucial chlorinase salL.[9] This regulatory mechanism ensures the selective production of the more potent chlorinated Salinosporamide A over its non-halogenated analogs, such as Salinosporamide B, whose precursors are derived from primary metabolism. Overexpression of SalR2 has been shown to selectively double the production of Salinosporamide A, highlighting its critical role in controlling the final product profile.[9]

Quantitative Data

The study of the Salinosporamide A pathway has yielded important quantitative data regarding enzyme kinetics and fermentation yields.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |

| SalL (Chlorinase) | SAM | 1 µM | 0.05 min-1 | 8.3 x 102 | [4] |

| Chloride | 45 mM | 0.05 min-1 | 1.8 x 10-2 | [4] | |

| Bromide | 148 mM | 0.05 min-1 | 5.6 x 10-3 | [4] | |

| SalL (Reverse) | 5'-ClDA & L-Met | 2.5 µM (ClDA) | 1.8 min-1 | 1.2 x 104 | [4][6] |

| SalG (CCR) | 4-Chlorocrotonyl-CoA | 4.4 ± 1.8 µM | 23.1 ± 2.6 min-1 | 8.8 x 104 | |

| 2-Pentenyl-CoA | 4.3 ± 0.5 µM | 25.5 ± 0.7 min-1 | 9.9 x 104 | ||

| Crotonyl-CoA | 20.7 ± 4.2 µM | 15.4 ± 0.9 min-1 | 1.2 x 104 |

Table 2: Salinosporamide A Proteasome Inhibition and Fermentation Yields

| Parameter | Value | Condition/Notes | Reference(s) |

| IC50 vs. 20S Proteasome | |||

| Chymotrypsin-like (CT-L) | 1.3 - 3.5 nM | Purified human/rabbit 20S | [2][10] |

| Caspase-like (C-L) | 28 nM | Human erythrocyte 20S | [10] |

| Trypsin-like (T-L) | 430 nM | Human erythrocyte 20S | [10] |

| Fermentation Yield | ~10 mg/L | Initial shake flask culture | |

| 40-70 mg/L | Addition of XAD7 resin | [9] | |

| 150-200 mg/L | 10-L fed-batch fermentation |

Experimental Protocols

Elucidation of the Salinosporamide A pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Gene Inactivation in S. tropica via PCR-Targeting

This protocol describes the targeted knockout of a gene (e.g., salL) in S. tropica CNB-440 using an apramycin resistance cassette. This method relies on intergeneric conjugation from E. coli.[4][5]

Materials:

-

S. tropica CNB-440

-

E. coli ET12567/pUZ8002

-

Plasmid pIJ773 (template for apramycin resistance cassette)

-

Custom primers with 50-bp homology arms to the target gene

-

A1 agar medium, LB medium

-

Apramycin, Nalidixic Acid

Procedure:

-

Primer Design: Design 70-80 nucleotide primers. The 3' ends (20-22 nt) should be complementary to the start and end of the apramycin resistance cassette on pIJ773. The 5' ends (50 nt) should be homologous to the regions immediately upstream and downstream of the target gene in the S. tropica genome.

-

PCR Amplification: Perform PCR using the designed primers and pIJ773 as a template to amplify the disruption cassette. Purify the PCR product.

-

Conjugation: a. Prepare S. tropica spores and heat-shock at 50°C for 10 minutes. b. Grow E. coli ET12567/pUZ8002 containing the PCR product to mid-log phase. c. Mix the E. coli donor cells and S. tropica spores on a dry A1 agar plate and incubate at 30°C for 16-20 hours.

-

Selection: a. Overlay the conjugation plate with an aqueous solution of nalidixic acid (to counter-select E. coli) and apramycin (to select for mutants). b. Incubate for 2-3 weeks until apramycin-resistant S. tropica colonies appear.

-

Verification: a. Isolate genomic DNA from apramycin-resistant colonies. b. Perform PCR using primers that flank the targeted gene locus. A successful double-crossover knockout will result in a PCR product of a different size than the wild-type. c. Analyze culture extracts of the verified mutant by LC-MS to confirm the expected change in the metabolic profile (e.g., loss of Salinosporamide A for a salL knockout).[4]

Protocol for In Vitro Assay of SalL Chlorinase Activity

This protocol measures the forward (chlorinating) activity of recombinant SalL by monitoring the formation of 5'-ClDA from SAM.[6]

Materials:

-

Purified recombinant SalL enzyme

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5

-

Sodium Chloride (NaCl)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM SAM

-

500 mM NaCl

-

10 µM purified SalL enzyme

-

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding 100 µL of cold methanol or by heat inactivation. Centrifuge to pellet the precipitated protein.

-

HPLC Analysis: a. Inject the supernatant onto a reverse-phase C18 HPLC column. b. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). c. Monitor the elution profile at 254 nm. d. Quantify the 5'-ClDA product by comparing the peak area to a standard curve generated with authentic 5'-ClDA.

-

Kinetic Analysis: To determine Km and kcat, vary the concentration of one substrate (e.g., SAM from 0.1 to 10 µM) while keeping the other (NaCl) at a saturating concentration, and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The elucidation of the Salinosporamide A biosynthetic pathway represents a significant achievement in natural product research, revealing novel enzymatic strategies for halogenation, precursor synthesis, and bicyclic core formation. The discovery of SalL as a SAM-dependent chlorinase and SalC as a dedicated bicyclase has expanded our understanding of the catalytic repertoire available in nature. This detailed knowledge provides a robust framework for future research and development.

Key areas for future exploration include:

-

Structural Biology: Obtaining high-resolution structures of the complete SalA PKS and SalB NRPS megasynthases would provide unprecedented insight into the dynamics of assembly-line biosynthesis.

-

Enzyme Engineering: The enzymes of the pathway, particularly SalL and the SalA acyltransferase domain, are prime targets for protein engineering to accept alternative substrates, enabling the creation of novel halogenated or otherwise modified Salinosporamide analogs through synthetic biology approaches.

-